Benzenamine, 4-[(difluoromethyl)sulfonyl]-2-nitro-N,N-dipropyl-
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Overview
Description
Benzenamine, 4-[(difluoromethyl)sulfonyl]-2-nitro-N,N-dipropyl- is a complex organic compound with the molecular formula C13H18F2N2O4S. This compound is characterized by the presence of a benzenamine core substituted with difluoromethyl, sulfonyl, nitro, and dipropyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[(difluoromethyl)sulfonyl]-2-nitro-N,N-dipropyl- typically involves multiple steps. One common method includes the nucleophilic substitution of a benzenesulfonyl compound with difluoromethyl groups. This reaction is often carried out under transition metal-free conditions, using aryl and alkyl thiocyanates as intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specialized equipment to handle the reactive intermediates and maintain the required temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-[(difluoromethyl)sulfonyl]-2-nitro-N,N-dipropyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the difluoromethyl and sulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Benzenamine, 4-[(difluoromethyl)sulfonyl]-2-nitro-N,N-dipropyl- is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenamine, 4-[(difluoromethyl)sulfonyl]-2-nitro-N,N-dipropyl- involves its interaction with specific molecular targets. The difluoromethyl and sulfonyl groups play a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. These interactions can affect biological pathways and enzyme activities, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-[(difluoromethyl)sulfonyl]-: Similar structure but lacks the nitro and dipropyl groups.
4-[(Difluoromethyl)sulfonyl]aniline: Another related compound with similar functional groups.
Uniqueness
Benzenamine, 4-[(difluoromethyl)sulfonyl]-2-nitro-N,N-dipropyl- is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable in various research applications .
Properties
CAS No. |
296279-89-5 |
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Molecular Formula |
C13H18F2N2O4S |
Molecular Weight |
336.36 g/mol |
IUPAC Name |
4-(difluoromethylsulfonyl)-2-nitro-N,N-dipropylaniline |
InChI |
InChI=1S/C13H18F2N2O4S/c1-3-7-16(8-4-2)11-6-5-10(9-12(11)17(18)19)22(20,21)13(14)15/h5-6,9,13H,3-4,7-8H2,1-2H3 |
InChI Key |
TUVMICHBISADIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C=C1)S(=O)(=O)C(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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